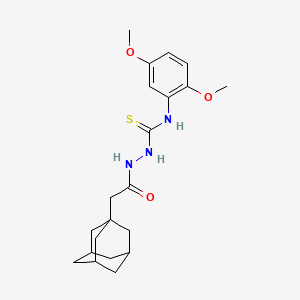![molecular formula C14H13ClFN3O3S B4116993 N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4116993.png)
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazine derivative that has been synthesized through a multi-step process and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide involves the inhibition of several signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide has been found to inhibit the activity of these pathways by targeting specific proteins such as Akt, mTOR, and IKKβ.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide has also been found to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide has several advantages for lab experiments, including its potent biological activities and its ability to inhibit multiple signaling pathways. However, N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide also has some limitations, including its poor solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide, including the development of more efficient synthesis methods, the optimization of its biological activity, and the evaluation of its potential therapeutic applications in various diseases. Further studies are also needed to investigate the potential toxicity of N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide and its long-term effects on human health.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-fluorophenyl)sulfonylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S/c1-9-12(15)3-2-4-13(9)17-14(20)18-19-23(21,22)11-7-5-10(16)6-8-11/h2-8,19H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQCMMXUEFFKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4116929.png)


![2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B4116951.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4116958.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-phenylglycinamide](/img/structure/B4116968.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B4116972.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4116981.png)
![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)
![1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide](/img/structure/B4117000.png)
![2-bromo-N-{1-[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4117004.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4117010.png)
![N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4117013.png)
![N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate](/img/structure/B4117021.png)